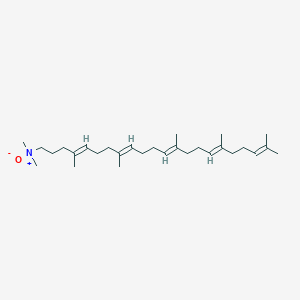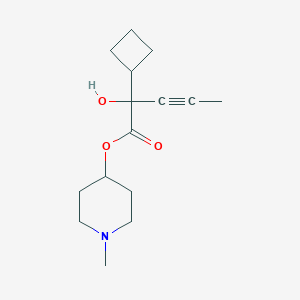
1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. MP-10 is a derivative of propargylamine, which is a class of compounds that has been shown to possess neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate is not fully understood, but it is believed to work by inhibiting the activity of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine. By inhibiting MAO-B, 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate can increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate has been shown to have a number of biochemical and physiological effects, including the ability to increase the levels of dopamine in the brain, protect dopaminergic neurons from degeneration, and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate in lab experiments is that it has been extensively studied and its effects are well-documented. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural compounds found in the body.
Orientations Futures
Future research on 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate could focus on its potential use in treating other neurological disorders, such as depression and anxiety. Additionally, research could be conducted to further elucidate the mechanism of action of 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate and to identify any potential side effects or limitations of its use. Finally, research could also focus on developing more effective synthesis methods for 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate and other propargylamine derivatives.
Méthodes De Synthèse
The synthesis of 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate involves the reaction of 1-methyl-4-piperidone with cyclobutylmagnesium bromide, followed by the addition of propargyl bromide. The resulting product is then treated with glycolic acid to yield 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate.
Applications De Recherche Scientifique
1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. Studies have shown that 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate possesses neuroprotective properties and can prevent the degeneration of dopaminergic neurons, which are the cells that are affected in Parkinson's disease.
Propriétés
Numéro CAS |
101030-74-4 |
|---|---|
Nom du produit |
1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate |
Formule moléculaire |
C15H23NO3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl) 2-cyclobutyl-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C15H23NO3/c1-3-9-15(18,12-5-4-6-12)14(17)19-13-7-10-16(2)11-8-13/h12-13,18H,4-8,10-11H2,1-2H3 |
Clé InChI |
PZDXBHWCDGXMDK-UHFFFAOYSA-N |
SMILES |
CC#CC(C1CCC1)(C(=O)OC2CCN(CC2)C)O |
SMILES canonique |
CC#CC(C1CCC1)(C(=O)OC2CCN(CC2)C)O |
Synonymes |
1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



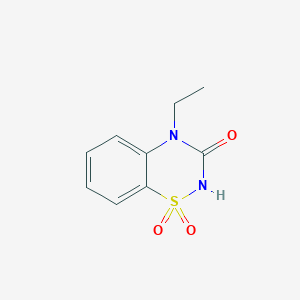
![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)
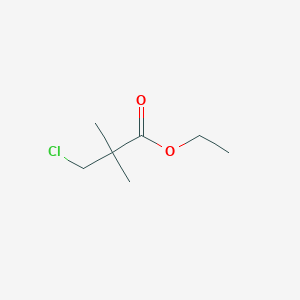
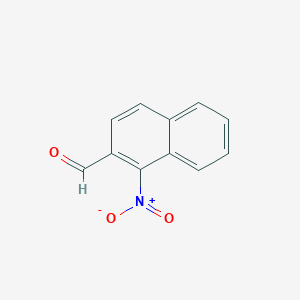
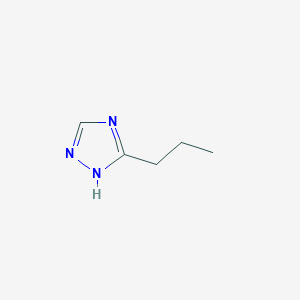
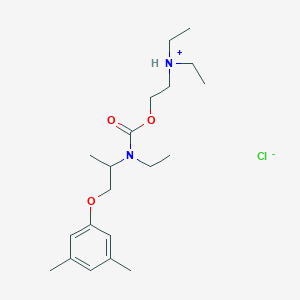


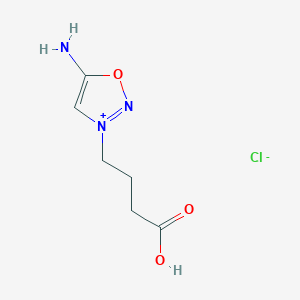
![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)

![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)

